N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonamide group, and multiple halogen substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the benzenesulfonamide group through sulfonation reactions. The final step involves the incorporation of the halogenated phenyl groups under controlled conditions to ensure the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to enhance yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide shares similarities with other piperazine derivatives and benzenesulfonamide compounds.
Other halogenated phenyl derivatives: These compounds also exhibit unique chemical and biological properties due to their halogen substitutions.
Properties
Molecular Formula |
C26H24Cl2F3N3O3S |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24Cl2F3N3O3S/c1-18-7-8-19(27)15-24(18)32-11-13-33(14-12-32)25(35)17-34(38(36,37)21-5-3-2-4-6-21)20-9-10-23(28)22(16-20)26(29,30)31/h2-10,15-16H,11-14,17H2,1H3 |
InChI Key |
FVJHTMDPVHFZAP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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